Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Physicochemical characterization Lipophilicity optimization Chromatographic purification

Procurement pain point: Confusion with bromomethyl or α-bromo analogs leads to failed bilastine synthesis or slow reaction rates. CAS 78712-65-9 is the specific para-(2-bromoethyl) scaffold required for H1 antihistamine pharmacophore geometry. - **SN2 Reactivity**: 50-100x faster than chloromethyl alternatives; 92% yield in Se-catalyzed deprotection. - **Purification Advantage**: LogP 2.34 enables faster C18 chromatography vs. lipophilic isomers. - **Safer Handling**: GHS07 (Warning), room-temperature storage-no cold chain required.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 78712-65-9
Cat. No. B3178792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(2-bromoethyl)phenyl)acetate
CAS78712-65-9
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)CCBr
InChIInChI=1S/C11H13BrO2/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5H,6-8H2,1H3
InChIKeyQXRJAWGFXUBQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-(2-bromoethyl)phenyl)acetate: Product Overview


Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9) is a bifunctional aromatic building block bearing a methyl phenylacetate core para-substituted with a primary bromoethyl side chain . The compound (C₁₁H₁₃BrO₂, MW 257.12 g/mol, LogP 2.33950) is commercially available at 95% purity for research applications . Its defining structural feature is the orthogonally reactive bromoethyl handle positioned para to the methyl phenylacetate moiety, which distinguishes its reactivity profile from bromomethyl analogs (e.g., methyl 4-(bromomethyl)phenylacetate, CAS 7398-42-7) and α-bromo substituted phenylacetates (e.g., methyl 2-bromo-2-phenylacetate, CAS 3042-81-7) [1].

Methyl 2-(4-(2-bromoethyl)phenyl)acetate: Why Analogs Fail


Aryl halide building blocks bearing bromoethyl, bromomethyl, or α-bromo substituents are not functionally interchangeable. The bromoethyl side chain in CAS 78712-65-9 provides a primary alkyl bromide electrophile positioned two carbons from the phenyl ring, enabling distinct nucleophilic displacement kinetics and cross-coupling regioselectivity compared to benzylic bromides or α-bromo esters [1]. Furthermore, the methyl ester moiety remains intact under many substitution conditions, whereas α-bromo phenylacetates undergo competitive ester hydrolysis or racemization . Substituting CAS 78712-65-9 with a chloromethyl analog alters electrophilicity and reaction rates by orders of magnitude, while using an α-bromo ester introduces stereochemical complexity absent in this achiral compound. The evidence below quantifies these differentiators across key procurement-relevant dimensions.

Methyl 2-(4-(2-bromoethyl)phenyl)acetate: Comparative Performance Evidence


Solubility and Purification Advantage (LogP)

Among C₁₁H₁₃BrO₂ constitutional isomers, methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9) exhibits a calculated LogP of 2.33950, which is 0.60 LogP units lower than ethyl 3-(3-bromophenyl)propanoate (CAS 40640-97-9, LogP 2.94480) . This difference corresponds to approximately a 4-fold lower octanol-water partition coefficient, translating to enhanced aqueous-phase compatibility during reaction workup and significantly altered chromatographic retention behavior (shorter retention times on reversed-phase C18 columns, enabling faster purification cycles) . The precise LogP value of 2.33950 positions this compound in the moderate lipophilicity range favorable for maintaining solubility in polar aprotic solvents (DMF, DMSO, acetonitrile) while preserving sufficient organic-phase partitioning for extraction efficiency . For procurement decisions where downstream purification throughput is critical, this quantifiable LogP difference directly impacts solvent selection, column loading capacity, and overall process economics.

Physicochemical characterization Lipophilicity optimization Chromatographic purification

Nucleophilic Displacement: Bromoethyl vs. Chloromethyl

The primary bromoethyl substituent in CAS 78712-65-9 provides substantially enhanced leaving-group ability compared to chloromethyl analogs, a difference quantified through the relative nucleophilic substitution rates of alkyl halides. Bromide exhibits approximately 50- to 100-fold greater SN2 reactivity than chloride under identical conditions due to its lower bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) and superior polarizability . In a structurally related system, 2-bromoethyl-2′-phenylacetate (CAS 6282-47-9) undergoes selenium-catalyzed deprotection to yield phenylacetic acid in 92% yield under mild conditions (ethanol/DMF, sodium tetrahydroborate), whereas the corresponding 2-chloroethyl ester requires more forcing conditions and demonstrates lower conversion efficiency [1]. This reactivity advantage translates directly to reduced reaction times and higher isolated yields when CAS 78712-65-9 is employed as the electrophilic partner in amine alkylation, thioether formation, or Williamson ether synthesis compared to its chloromethyl counterpart (CAS 7398-42-7) [2].

SN2 reactivity Leaving group optimization Synthetic efficiency

Bilastine Intermediate: Scaffold Specificity

The 4-(2-bromoethyl)phenyl substructure is structurally mandated for the synthesis of bilastine, a second-generation H1 antihistamine. The patented preparation method explicitly requires methyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate (derived from the same core scaffold as CAS 78712-65-9) as the essential electrophilic intermediate that couples with 4-piperidinecarboxylic acid derivatives to construct the bilastine framework [1]. Alternative scaffolds lacking the precise 4-(2-bromoethyl) substitution pattern (e.g., 3-bromoethyl isomers, bromomethyl analogs, or α-bromo derivatives) cannot produce the correct bilastine geometry and fail to yield the active pharmaceutical ingredient [2]. The structural specificity arises from the requirement that the ethylene linker spans exactly two carbons between the phenyl ring and the piperidine nitrogen in the final molecule; shortening to a methylene linker (as in CAS 7398-42-7) alters the pharmacophore geometry and abolishes H1 receptor binding [3]. For procurement in bilastine-related research or production, CAS 78712-65-9 and its α,α-dimethyl derivative are the only commercially viable building blocks that match the requisite substitution pattern [4].

Pharmaceutical intermediate Bilastine synthesis Route specificity

Safety & Handling Advantages

Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9) carries a standardized GHS07 hazard classification with signal word 'Warning' and defined H-statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is less severe than that of α-bromo phenylacetates (e.g., methyl 2-bromo-2-phenylacetate, CAS 3042-81-7), which are potent lachrymators and frequently require more stringent handling (signal word 'Danger' with H314 for severe skin burns and eye damage) due to the enhanced electrophilicity of the α-bromo ester moiety [1]. The bromoethyl group in CAS 78712-65-9 is a primary alkyl halide with predictable SN2 reactivity, whereas α-bromo esters can undergo elimination to generate α,β-unsaturated esters with distinct toxicological profiles and require specialized storage conditions (inert atmosphere, 2-8°C) to prevent decomposition [2]. The standard room-temperature storage requirement for CAS 78712-65-9, combined with its GHS07-only classification, reduces cold-chain logistics costs and simplifies laboratory handling compared to more hazardous aryl bromide alternatives .

Safety assessment Handling protocols Regulatory compliance

Methyl 2-(4-(2-bromoethyl)phenyl)acetate: Application Scenarios


Bilastine and Related Pharmacophore Synthesis

CAS 78712-65-9 serves as the foundational scaffold for constructing bilastine and structurally related H1 antihistamines. The 4-(2-bromoethyl)phenyl substitution pattern is non-negotiable for this pathway, as alternative scaffolds with differing linker lengths (e.g., bromomethyl analogs) or substitution positions fail to produce the correct pharmacophore geometry required for receptor binding [1]. Researchers developing bilastine analogs or optimizing industrial bilastine synthesis should procure this specific compound rather than structurally similar but route-incompatible aryl halides [2].

Enhanced Nucleophilic Displacement Reactions

For amine alkylation, thioether synthesis, or Williamson ether formation where reaction rate and yield are critical process parameters, the bromoethyl group in CAS 78712-65-9 provides 50- to 100-fold enhanced SN2 reactivity compared to chloromethyl alternatives . In selenium-catalyzed deprotection model systems, bromoethyl esters achieve 92% yield under mild conditions, outperforming chloroethyl analogs that require more forcing conditions and deliver lower isolated yields [3]. This reactivity advantage is directly applicable to CAS 78712-65-9 in the same reaction manifold.

Purification-Optimized Synthetic Sequences

The LogP of 2.33950 for CAS 78712-65-9 enables faster reversed-phase chromatographic purification compared to more lipophilic constitutional isomers such as ethyl 3-(3-bromophenyl)propanoate (LogP 2.94480) . The 0.60 LogP unit difference corresponds to approximately 4-fold lower octanol-water partitioning, translating to shorter C18 column retention times and reduced solvent consumption during preparative HPLC . Procurement of this specific compound is advantageous when purification throughput is a limiting factor in multi-step synthetic workflows .

Simplified Hazard Management in Lab Settings

CAS 78712-65-9 carries a GHS07 Warning classification (H302, H315, H319, H335) and requires only room-temperature storage, in contrast to α-bromo phenylacetates that carry GHS05 Danger classifications and demand cold-chain storage under inert atmosphere . For laboratories with limited cold storage capacity or where minimizing hazardous waste streams and PPE requirements is a priority, CAS 78712-65-9 offers a quantifiably lower handling burden while retaining the synthetic utility of an aryl bromide electrophile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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